Erucyl Alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Erucyl Alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Erucyl alcohol, systematically known as (13Z)-docos-13-en-1-ol, is a long-chain, monounsaturated fatty alcohol.[1][2] Its unique molecular structure, featuring a 22-carbon chain with a single cis-double bond at the 13th position and a terminal hydroxyl group, imparts amphiphilic properties that make it a valuable compound in various scientific and industrial applications, including a potential role in pharmaceutical formulations.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of erucyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Erucyl alcohol is characterized by the chemical formula C22H44O.[1] Its structure consists of a long hydrophobic hydrocarbon tail and a hydrophilic hydroxyl head. The presence of the cis-double bond introduces a kink in the hydrocarbon chain, influencing its physical properties such as melting point and packing behavior in molecular assemblies.
Below is a diagram of the chemical structure of erucyl alcohol.
Caption: Chemical Structure of Erucyl Alcohol.
Table 1: Chemical Identifiers for Erucyl Alcohol
| Identifier | Value |
| IUPAC Name | (13Z)-docos-13-en-1-ol |
| CAS Number | 629-98-1 |
| Chemical Formula | C22H44O |
| Molecular Weight | 324.58 g/mol |
| InChI | InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- |
| InChIKey | CFOQKXQWGLAKSK-KTKRTIGZSA-N |
| SMILES | CCCCCCCC/C=C\CCCCCCCCCCCCO |
| Synonyms | Erucic alcohol, cis-13-Docosen-1-ol |
Physicochemical Properties
The physical and chemical properties of erucyl alcohol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Properties of Erucyl Alcohol
| Property | Value | Reference |
| Appearance | White, soft solid or colorless to pale yellow liquid | [1] |
| Melting Point | 31-32 °C | [3] |
| Boiling Point | 188-190 °C at 0.5 mmHg | [4] |
| Solubility | Soluble in alcohol and most organic solvents; low solubility in water. | [1] |
| Stability | Stable under normal conditions; may undergo oxidation upon prolonged exposure to air. | [1] |
Potential Biological Interactions
While specific signaling pathways involving erucyl alcohol are not yet well-defined, research on long-chain fatty alcohols suggests potential biological interactions. For instance, long-chain fatty alcohols have been shown to inhibit the uptake of oleic acid in rat intestinal epithelial cells (IEC-6).[5] This suggests a possible interaction with fatty acid transport proteins like FAT/CD36 and FATP4, which are expressed in these cells.[5] Further research is needed to elucidate the precise mechanism and downstream cellular effects of erucyl alcohol.
The following diagram illustrates a hypothetical interaction based on these findings.
Caption: Postulated Inhibition of Oleic Acid Uptake.
Applications in Drug Development
The amphiphilic nature of erucyl alcohol makes it a candidate for use in pharmaceutical formulations, particularly in drug delivery systems. Long-chain fatty alcohols can be incorporated into lipid-based delivery vehicles such as lipid nanoparticles (LNPs) and topical creams.[6][7][8][9][10][11] In these systems, they can function as co-emulsifiers, stabilizers, or penetration enhancers. While specific applications of erucyl alcohol in marketed drug products are not extensively documented, its properties are analogous to other fatty alcohols used in pharmaceutical excipients. It can also serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[][13][14][15]
Experimental Protocols
Synthesis of Erucyl Alcohol from Methyl Erucate
A common method for the synthesis of erucyl alcohol is the reduction of an erucic acid ester, such as methyl erucate, using a strong reducing agent like lithium aluminum hydride (LiAlH4).[4][16][17][18][19][20]
Materials:
-
Methyl erucate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
3 N Sulfuric acid
-
Sodium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer and condenser, prepare a solution of 6.7 g (0.177 mole) of lithium aluminum hydride in 700 cc of anhydrous diethyl ether.[4]
-
Slowly add 100 g (0.285 mole) of methyl erucate to the LiAlH4 solution.[4]
-
After the addition is complete, pour the reaction mixture into ice water.[4]
-
Acidify the mixture with 300 cc of 3 N sulfuric acid.[4]
-
Transfer the mixture to a separatory funnel and separate the ether layer.[4]
-
Wash the ether layer with water until neutral.[4]
-
Dry the ether layer over sodium sulfate.[4]
-
Distill the product to obtain pure erucyl alcohol. The expected boiling point is 188-190 °C at 0.5 mmHg.[4]
The following diagram outlines the workflow for the synthesis and purification of erucyl alcohol.
Caption: Synthesis and Purification Workflow.
Analytical Methods
Gas Chromatography (GC)
GC is a standard method for assessing the purity of erucyl alcohol and for its quantification in mixtures.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty alcohol analysis (e.g., a polar-phase column).
Sample Preparation:
-
Dissolve a known amount of erucyl alcohol in a suitable solvent (e.g., hexane or chloroform).
-
If necessary, derivatization to a more volatile form (e.g., silylation) can be performed, but is often not required for fatty alcohols.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
The retention time of the erucyl alcohol peak is used for identification, and the peak area is used for quantification against a standard curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups in the erucyl alcohol molecule.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For ATR-FTIR, a small amount of the sample is placed directly on the ATR crystal.
-
Alternatively, a thin film of the molten sample can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
A background spectrum is recorded first.
-
The sample spectrum is then recorded, typically as an average of 16-32 scans at a resolution of 4 cm⁻¹.
Expected Characteristic Peaks for Erucyl Alcohol:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹.
-
C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C stretch (alkene): A weak to medium absorption around 1650 cm⁻¹.
-
C-O stretch (primary alcohol): A strong absorption in the region of 1050-1075 cm⁻¹.
Conclusion
Erucyl alcohol is a long-chain fatty alcohol with distinct physicochemical properties that make it a compound of interest for researchers and drug development professionals. Its synthesis from readily available natural sources like rapeseed oil, coupled with its potential applications in pharmaceutical formulations, underscores its importance.[1][3] The experimental protocols and analytical methods described in this guide provide a solid foundation for the synthesis, purification, and characterization of erucyl alcohol in a laboratory setting. Further research into its biological activities and specific applications in drug delivery is warranted to fully explore its potential in the pharmaceutical field.
References
- 1. CAS 629-98-1: erucyl alcohol | CymitQuimica [cymitquimica.com]
- 2. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Influence of fatty alcohol and other fatty acid derivatives on fatty acid uptake into rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A lipid toolbox of sugar alcohol fatty acid monoesters for single-component lipid nanoparticles with temperature-controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Ethanol as a Preservative in Topical Formulation on the Dermal Penetration Efficacy of Active Compounds in Healthy and Barrier-Disrupted Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Alcohol Dilution-Lyophilization Method for Preparing Lipid Nanoparticles Containing Encapsulated siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WO2011070318A2 - Topical formulation - Google Patents [patents.google.com]
- 13. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 16. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]
- 17. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 18. ch.ic.ac.uk [ch.ic.ac.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
